Octahydro-1,4-benzodioxin-6-amine hydrochloride
Overview
Description
Octahydro-1,4-benzodioxin-6-amine hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Toxicity and Biodegradation
Research has shown interest in the environmental fate and biodegradation of structurally related compounds, highlighting the need for understanding the toxicity and persistence of such chemicals in the environment. Studies on octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), a related compound, discuss its significant environmental contamination and the importance of phytoremediation and bioremediation techniques for its removal, indicating a similar concern for related chemical compounds including Octahydro-1,4-benzodioxin-6-amine hydrochloride (Nagar, Anand, Chatterjee, Rawat, Lamba, & Rai, 2021).
Analytical Methods
The ninhydrin reaction, extensively used for analyzing primary amino groups, offers insights into the analytical applications of amines. This method's broad spectrum of applications across various scientific disciplines, including its role in detecting amino acids, peptides, and proteins, suggests its potential applicability in analyzing this compound and similar compounds (Friedman, 2004).
Polymerization Processes
The role of amines as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters, described in the literature, can provide insights into the polymerization potential of this compound. Such studies discuss the mechanisms and applications of amines in controlled polymer synthesis, suggesting a research avenue for exploring the polymerization behavior of this compound (Duda, Biela, Kowalski, & Libiszowski, 2005).
Antioxidant Activity
Antioxidant activity measurement methods provide a framework for evaluating the antioxidant potential of various compounds, including this compound. The detailed review of antioxidant activity assays highlights their importance in food engineering, medicine, and pharmacy, indicating the relevance of these methods for assessing the antioxidant properties of a wide range of substances (Munteanu & Apetrei, 2021).
Detection of Biogenic Amine-Producing Bacteria
The development of molecular methods for the rapid and early detection of biogenic amine-producing bacteria in foods underscores the relevance of studying compounds like this compound. Such research is crucial for estimating the risk of biogenic amine content in food and preventing their accumulation, highlighting the importance of understanding the interaction of amines with microbial enzymes (Landete, de Las Rivas, Marcobal, & Muñoz, 2007).
Properties
IUPAC Name |
2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;/h6-8H,1-5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEROLZJDDHQOTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N)OCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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